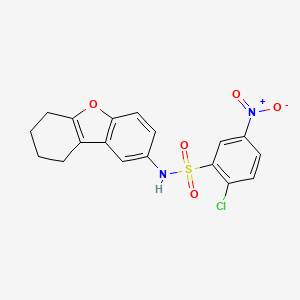

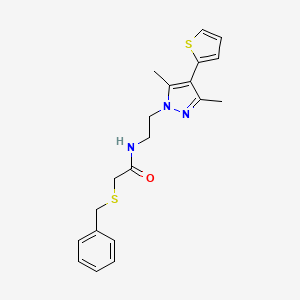

![molecular formula C18H11N3O3S B2507949 N-(Naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamid CAS No. 313530-54-0](/img/structure/B2507949.png)

N-(Naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H11N3O3S and its molecular weight is 349.36. The purity is usually 95%.

BenchChem offers high-quality N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben diese Verbindung, die als PNT bezeichnet wird, synthetisiert, die eine starke antimikrobielle Aktivität zeigt . PNT ist wirksam gegen Stämme von Staphylococcus epidermidis, Staphylococcus aureus und Methicillin-resistentem S. aureus (MRSA).

- Obwohl diese Verbindung nicht explizit für diese Anwendung untersucht wurde, haben verwandte Thiazole Antitumor- und zytotoxische Wirkungen gezeigt. Beispielsweise zeigte ein Derivat mit einer 3,4-Dimethoxyphenyl-Einheit eine starke inhibitorische Aktivität .

- Interessanterweise wurde eine Verbindung, die strukturell ähnlich wie PNT ist und SKA-31 genannt wird, als Aktivator des KCa2/3-Kanals untersucht .

Antibakterielle Aktivität

Antitumor- und Zytotoxizität

Aktivierung des KCa2/3-Kanals

Synthese von Benzothiazolen und Naphthothiazolen

Zusammenfassend lässt sich sagen, dass N-(Naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamid (PNT) vielversprechend für antimikrobielle Anwendungen ist, sein Potenzial jedoch über diesen Bereich hinausgeht. Weitere Forschungsarbeiten und gezielte Untersuchungen sind erforderlich, um seine therapeutischen Möglichkeiten vollständig zu erschließen. 🌟

Wirkmechanismus

Target of Action

The compound N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide, also known as Oprea1_563835, N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide, Oprea1_039216, or N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}-4-NITROBENZAMIDE, is a thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane and prostaglandins . .

Result of Action

The result of the compound’s action can vary depending on its specific targets and mode of action. Some thiazole derivatives have shown potent biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor effects . .

Biochemische Analyse

Biochemical Properties

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide, have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in microbial cells . This inhibition leads to a reduction in microbial cell viability, highlighting the compound’s potential as an antimicrobial agent.

Cellular Effects

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against human tumor cell lines, indicating their potential use in cancer therapy . The compound’s ability to modulate cell signaling pathways and gene expression further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific enzymes, such as DNA gyrase, inhibiting their activity and thereby disrupting essential cellular processes . This binding interaction is a key aspect of the compound’s antimicrobial and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives, including N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide, maintain their biological activity over extended periods, making them suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antitumor activity. At higher doses, it may cause toxic or adverse effects. For instance, thiazole derivatives have been shown to lower mean arterial blood pressure in normotensive mice, with more pronounced effects at higher doses . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been reported to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase, thereby affecting neurotransmitter levels and signaling . This interaction underscores the compound’s potential in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, thiazole derivatives have been shown to be taken up by microbial cells, leading to their accumulation and subsequent antimicrobial effects .

Subcellular Localization

N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been reported to localize in the nucleus, where they interact with DNA and other nuclear components, influencing gene expression and cellular function .

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-15-10-7-11-3-1-2-4-14(11)16(15)25-18/h1-10H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOMIANUOXGMJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

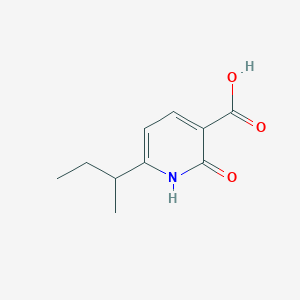

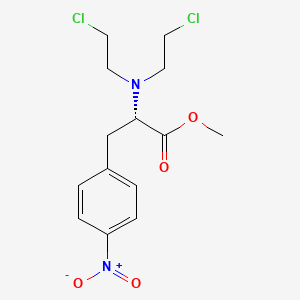

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)

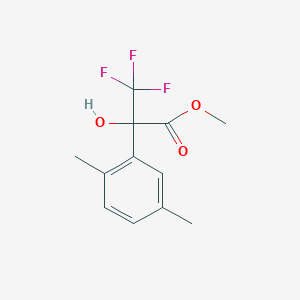

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)

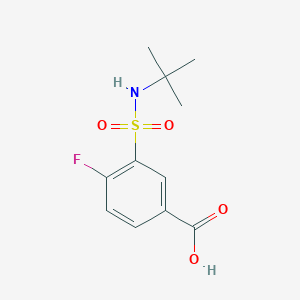

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

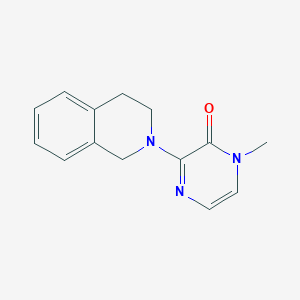

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)